molecular formula C12H20N2O2 B14615629 N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide CAS No. 57068-61-8

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide

Cat. No.: B14615629
CAS No.: 57068-61-8
M. Wt: 224.30 g/mol
InChI Key: BYLVCMLJYGFFMY-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide typically involves the formation of the oxazole ring followed by the introduction of the pentanamide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The oxazole ring can undergo substitution reactions where one atom or group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)butanamide
  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)hexanamide
  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)heptanamide

Uniqueness

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

57068-61-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

InChI Key

BYLVCMLJYGFFMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1=NC(=CO1)C)C(C)C

Origin of Product

United States

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